molecular formula C13H17N3O6S B1589492 Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate CAS No. 312283-45-7

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate

Cat. No.: B1589492
CAS No.: 312283-45-7
M. Wt: 343.36 g/mol
InChI Key: INKIDQWOEVNHHA-UHFFFAOYSA-N
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Description

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an allyl group, a nitrobenzenesulfonamido group, and a carbamate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate typically involves the reaction of allyl chloroformate with 3-(2-nitrobenzenesulfonamido)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-(2-aminobenzenesulfonamido)propylcarbamate.

    Substitution: Formation of substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the preparation of functionalized carbamates.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme activities.
  • Used in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can interact with enzymes, potentially inhibiting their activity. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. The allyl group can undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • Allyl [3-(2-Aminobenzenesulfonamido)propyl]carbamate
  • Allyl [3-(2-Hydroxybenzenesulfonamido)propyl]carbamate
  • Allyl [3-(2-Methylbenzenesulfonamido)propyl]carbamate

Comparison:

  • Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
  • The nitro group can undergo specific redox reactions that are not possible with the amino or hydroxy derivatives.
  • The compound’s potential as an enzyme inhibitor and its antimicrobial properties are enhanced by the nitro group, making it more versatile compared to its analogs.

Properties

IUPAC Name

prop-2-enyl N-[3-[(2-nitrophenyl)sulfonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-2-10-22-13(17)14-8-5-9-15-23(20,21)12-7-4-3-6-11(12)16(18)19/h2-4,6-7,15H,1,5,8-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIDQWOEVNHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440904
Record name Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312283-45-7
Record name Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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